molecular formula C13H17ClO3 B14039061 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one

Cat. No.: B14039061
M. Wt: 256.72 g/mol
InChI Key: PEJAGRFTBBGTOS-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . This compound is characterized by the presence of a chloro group and two ethoxy groups attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one typically involves the chlorination of 1-(2,4-diethoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ethoxy groups may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and ethoxy groups, which provide a distinct set of chemical and biological properties.

Biological Activity

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy, and related studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C12H15ClO3
  • Molecular Weight : 242.7 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Chalcones, including derivatives like this compound, have been reported to exhibit significant anticancer properties. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that chalcones can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines .
  • Targeting Signaling Pathways : Chalcones are known to inhibit key signaling pathways involved in cancer progression, such as STAT3 and NF-κB pathways. These pathways play crucial roles in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Inhibition of Pathogenic Bacteria : Research indicates that chalcone derivatives possess antibacterial properties against various pathogens. For example, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial activity .

Summary of Biological Activities

Activity Type Effect Cell Lines/Pathogens Reference
AnticancerCytotoxicityU-87 (glioblastoma), MDA-MB-231 (breast cancer)
AntimicrobialBactericidalStaphylococcus aureus, E. coli

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various chalcone derivatives, this compound exhibited significant cytotoxicity against the U-87 cell line with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

A comparative study on the antimicrobial efficacy of chalcone derivatives revealed that this compound had a notable effect on biofilm formation inhibition in bacterial strains, showcasing its potential as a therapeutic agent against resistant strains .

Properties

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

1-chloro-1-(2,4-diethoxyphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO3/c1-4-16-10-6-7-11(13(14)9(3)15)12(8-10)17-5-2/h6-8,13H,4-5H2,1-3H3

InChI Key

PEJAGRFTBBGTOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)OCC

Origin of Product

United States

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